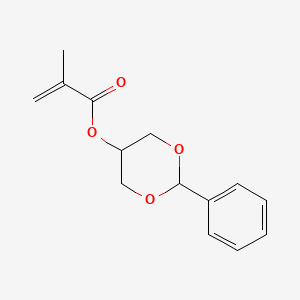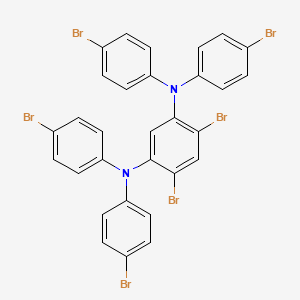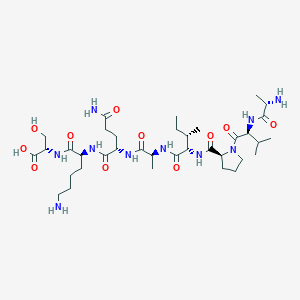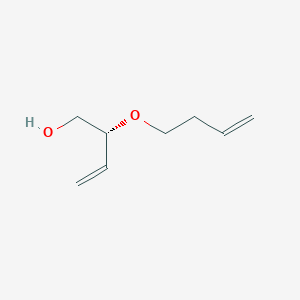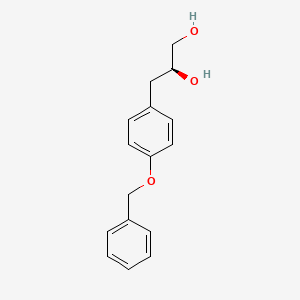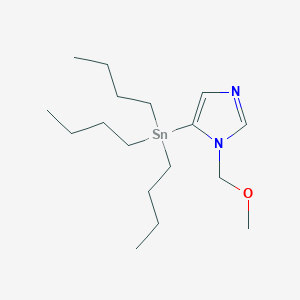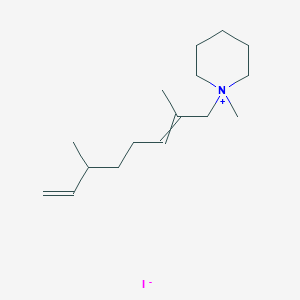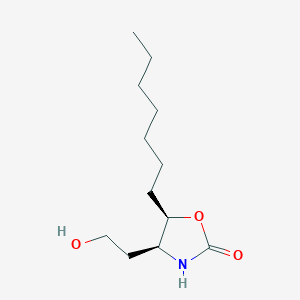
2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- is a chemical compound that belongs to the oxazolidinone class This compound is characterized by its unique structure, which includes a heptyl chain and a hydroxyethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a heptyl-substituted amine with an epoxide, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different amine derivatives.
Substitution: The heptyl chain can be modified through substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various halogenating agents or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield ketones, while reduction of the oxazolidinone ring can produce amine derivatives.
Applications De Recherche Scientifique
2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- exerts its effects is largely dependent on its interaction with molecular targets. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The specific molecular targets and pathways involved can vary based on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Oxazolidinone, 5-methyl-4-(2-hydroxyethyl)-: Similar structure but with a methyl group instead of a heptyl chain.
2-Oxazolidinone, 5-ethyl-4-(2-hydroxyethyl)-: Contains an ethyl group in place of the heptyl chain.
2-Oxazolidinone, 5-propyl-4-(2-hydroxyethyl)-: Features a propyl group instead of a heptyl chain.
Uniqueness
The uniqueness of 2-Oxazolidinone, 5-heptyl-4-(2-hydroxyethyl)-, (4S,5R)- lies in its heptyl chain, which can influence its chemical reactivity and interactions. This structural variation can lead to different physical and chemical properties compared to its analogs, making it a valuable compound for specific applications.
Propriétés
Numéro CAS |
300531-25-3 |
|---|---|
Formule moléculaire |
C12H23NO3 |
Poids moléculaire |
229.32 g/mol |
Nom IUPAC |
(4S,5R)-5-heptyl-4-(2-hydroxyethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C12H23NO3/c1-2-3-4-5-6-7-11-10(8-9-14)13-12(15)16-11/h10-11,14H,2-9H2,1H3,(H,13,15)/t10-,11+/m0/s1 |
Clé InChI |
KRIWGANXXJVRTP-WDEREUQCSA-N |
SMILES isomérique |
CCCCCCC[C@@H]1[C@@H](NC(=O)O1)CCO |
SMILES canonique |
CCCCCCCC1C(NC(=O)O1)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzeneacetamide, N-[trans-4-(3-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-1-phenylcyclohexyl]-a-methyl-3,5-bis(trifluoromethyl)-](/img/structure/B14240290.png)

![2-[2-(2-Methoxyethoxy)ethoxy]ethyl 11-aminoundecanoate](/img/structure/B14240307.png)
![5-[2-(2-Amino-9H-purin-9-yl)ethyl]-1,3-dioxan-2-one](/img/structure/B14240311.png)
